molecular formula C8H18N4O4 B605433 Aminooxy-PEG3-azide CAS No. 1306615-51-9

Aminooxy-PEG3-azide

Cat. No. B605433
M. Wt: 234.26
InChI Key: WSRXFPCTWIFEOF-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-azide is a PEG derivative containing an aminooxy group and an azide group . It is a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

The synthesis of Aminooxy-PEG3-azide involves the reaction of an aminooxy group with an aldehyde to form an oxime bond . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis .


Chemical Reactions Analysis

The azide group in Aminooxy-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The aminooxy group can be used in bioconjugation .


Physical And Chemical Properties Analysis

Aminooxy-PEG3-azide has a molecular weight of 234.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 12 . Its Exact Mass is 234.13280507 g/mol and its Monoisotopic Mass is 234.13280507 g/mol .

Scientific Research Applications

    Bioconjugation

    • Aminooxy-PEG3-azide is used in bioconjugation, a process that involves combining biomolecules with other molecules to enhance their therapeutic efficacy and functionality . The aminooxy group in Aminooxy-PEG3-azide reacts with an aldehyde to form an oxime bond .
    • The process involves the reaction of the aminooxy group with an aldehyde to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage .
    • The outcomes of this application are enhanced therapeutic efficacy and a wider range of functions for the biomolecules .

    Click Chemistry

    • Aminooxy-PEG3-azide is used in Click Chemistry, a type of chemical synthesis . The azide group in Aminooxy-PEG3-azide reacts with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
    • The process involves the reaction of the azide group with alkyne, BCN, DBCO to form a stable triazole linkage .
    • The outcomes of this application are stable triazole linkages that can be used in various chemical syntheses .

    Increasing Solubility in Aqueous Media

    • Aminooxy-PEG3-azide is used to increase solubility in aqueous media . The hydrophilic PEG spacer in Aminooxy-PEG3-azide increases solubility in aqueous media .
    • The process involves the use of the hydrophilic PEG spacer in Aminooxy-PEG3-azide to increase solubility in aqueous media .
    • The outcome of this application is increased solubility of the compound in aqueous media, which can be beneficial in various scientific and medical applications .

    Crosslinking

    • Aminooxy-PEG3-azide is a crosslinker containing an aminooxy group and an azide group . Crosslinking is a process that involves connecting two or more molecules by a bond, and it’s used in various fields such as polymer chemistry and protein chemistry .
    • The azide group in Aminooxy-PEG3-azide is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The aminooxy group can react with an aldehyde to form an oxime bond .
    • The outcome of this application is the formation of stable linkages between molecules, which can be used in various scientific and medical applications .

    Drug Delivery

    • Aminooxy-PEG3-azide can be used in drug delivery systems . The PEG spacer in Aminooxy-PEG3-azide can enhance the solubility and stability of drugs, and the aminooxy and azide groups can be used to conjugate the drug to a carrier molecule .
    • The process involves conjugating the drug to a carrier molecule using the aminooxy and azide groups, and then delivering the drug to the target site .
    • The outcome of this application is enhanced drug delivery, which can improve the efficacy and safety of the drug .
  • Biotinylation of Nucleic Acids
    • Aminooxy-PEG3-azide can be used in the biotinylation of nucleic acids . Biotinylation is a process where biotin is attached to proteins, nucleic acids, and other molecules to study their properties and functions .
    • The process involves the use of Aminooxy-PEG3-azide to crosslink and biotinylate nucleic acids . This is done by reacting the aminooxy group with an aldehyde to form an oxime bond .
    • The outcome of this application is the formation of biotinylated nucleic acids, which can be used in various scientific and medical applications .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Aminooxy-PEG3-azide is a crosslinker containing an aminooxy group and an azide group. The azide group is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond .

properties

IUPAC Name

O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXFPCTWIFEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG3-azide

Citations

For This Compound
1
Citations
S Sun - 2020 - repository.cam.ac.uk
Intramolecular side-chain-to-side-chain crosslinking, also termed “stapling”, is an important technology in the development of bioactive peptide-based therapeutics. Among all of the …
Number of citations: 3 www.repository.cam.ac.uk

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